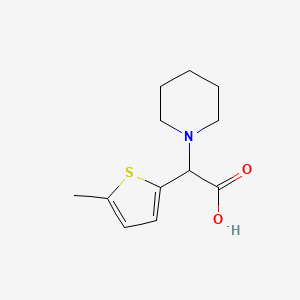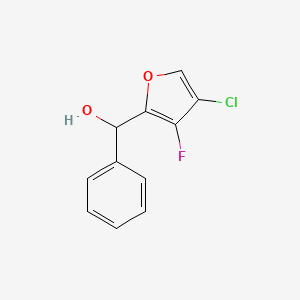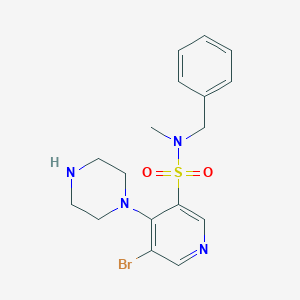
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group, a bromine atom, a methyl group, a piperazine ring, and a pyridine ring, all connected to a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the core pyridine ring. The bromination of the pyridine ring is achieved using N-bromosuccinimide (NBS) as the brominating agent . . The final step involves the sulfonation of the pyridine ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of cellular processes in microorganisms, making the compound effective as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-5-bromo-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide: Similar structure but with a sulfanylidene group instead of a piperazine ring.
N-Benzyl-5-bromo-N-methyl-4-(morpholin-1-yl)pyridine-3-sulfonamide: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H21BrN4O2S |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
N-benzyl-5-bromo-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C17H21BrN4O2S/c1-21(13-14-5-3-2-4-6-14)25(23,24)16-12-20-11-15(18)17(16)22-9-7-19-8-10-22/h2-6,11-12,19H,7-10,13H2,1H3 |
Clave InChI |
VYFYCKXSHDIEAJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









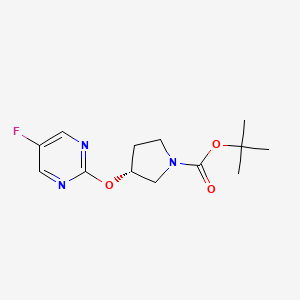

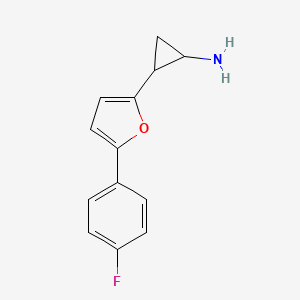

![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)
